2-(Phenylbuta-1,3-diyn-1-yl)benzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-phenylbuta-1,3-diynyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O/c18-14-17-13-7-6-12-16(17)11-5-4-10-15-8-2-1-3-9-15/h1-3,6-9,12-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRKOWFMNFWTSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC#CC2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Phenylbuta 1,3 Diyn 1 Yl Benzaldehyde
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis of the target molecule reveals several viable disconnection points. The most logical and commonly employed strategy involves the disconnection of the C-C bond between the two alkyne units of the butadiyne chain and the C-C bond between the butadiyne chain and the benzaldehyde (B42025) ring. This approach simplifies the synthesis into the preparation of two key precursors: an ethynylbenzaldehyde derivative and a phenylbutadiyne precursor. The subsequent coupling of these fragments leads to the final product. This strategy is advantageous as it allows for the modular and convergent synthesis of the target molecule, where the key fragments are synthesized separately and then combined in the final steps.
Precursor Synthesis and Functional Group Interconversions
The successful synthesis of 2-(Phenylbuta-1,3-diyn-1-yl)benzaldehyde relies on the efficient preparation of its key precursors. This involves the synthesis of appropriately functionalized benzaldehyde and phenylacetylene (B144264) derivatives.
The synthesis of 2-ethynylbenzaldehyde (B1209956), a crucial precursor, can be achieved through various methods. A common approach involves the Sonogashira coupling of 2-iodobenzaldehyde (B48337) with a protected acetylene (B1199291), such as trimethylsilylacetylene, followed by deprotection of the silyl (B83357) group. Alternatively, functional group interconversion from a suitable precursor, such as 2-vinylbenzaldehyde, can be employed. The aldehyde group is typically protected during these transformations to prevent unwanted side reactions.
The synthesis of phenylbutadiyne precursors, such as 1-phenyl-1,3-butadiyne, is also a critical step. These precursors can be prepared through various methods, including the Cadiot-Chodkiewicz coupling of a terminal alkyne with a 1-haloalkyne. Another approach involves the dimerization of phenylacetylene under Glaser or Eglinton coupling conditions, followed by selective functionalization. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Cross-Coupling Strategies for Butadiyne Formation
The final and most critical step in the synthesis of this compound is the formation of the butadiyne linkage through cross-coupling reactions. The Sonogashira-Hagihara and Glaser coupling methodologies are the most prominent and effective strategies for this transformation.
The Sonogashira-Hagihara cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp- and sp2-hybridized carbon atoms. In the context of synthesizing this compound, this reaction would involve the coupling of a 2-ethynylbenzaldehyde derivative with a 1-halo-2-phenylacetylene derivative in the presence of a palladium catalyst and a copper(I) co-catalyst. The reaction is typically carried out in the presence of a base, such as an amine, which serves as both a solvent and a scavenger for the hydrogen halide byproduct. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.
The Glaser coupling reaction provides an alternative route for the formation of the butadiyne linkage. This reaction involves the oxidative homocoupling of terminal alkynes in the presence of a copper(I) salt, such as copper(I) chloride or copper(I) bromide, and an oxidant, such as oxygen or a peroxide. In a modified approach, known as the Eglinton coupling, a stoichiometric amount of a copper(II) salt, such as copper(II) acetate, is used in a pyridine (B92270) solution. For the synthesis of unsymmetrical diynes like this compound, a Cadiot-Chodkiewicz coupling, which is a variation of the Glaser coupling, can be employed. This involves the reaction of a terminal alkyne with a 1-bromoalkyne in the presence of a copper(I) salt and a base. This method offers greater control and selectivity for the formation of unsymmetrical diynes. The synthesis of a 1,4-bis(phenylbuta-1,3-diyn-1-yl) benzene (B151609) macrocycle has been achieved using orthogonal alkyne protection groups and sequential oxidative acetylene coupling, highlighting the utility of these methods in complex molecule synthesis. nih.gov
Palladium-Catalyzed Methods for C(sp)-C(sp) Bond Formation
The construction of the buta-1,3-diyne linkage and its attachment to the phenyl rings are frequently accomplished using palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, which forges a bond between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of this methodology. organic-chemistry.org The synthesis of the core structure of this compound typically involves the coupling of a pre-formed phenylbuta-1,3-diyne unit with a protected or latent form of 2-halobenzaldehyde, or a sequential coupling strategy starting with a simpler alkyne.
A common approach involves the Sonogashira reaction between a terminal alkyne and an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org For instance, a foundational step could be the synthesis of 2-(phenylethynyl)benzaldehyde (B1589314) from 2-bromobenzaldehyde (B122850) and phenylacetylene. rsc.org This reaction is typically catalyzed by complexes like dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) with copper(I) iodide (CuI) as a co-catalyst in a solvent like triethylamine (B128534) (NEt₃). rsc.org
The general catalytic cycle for these cross-coupling reactions involves three key steps: libretexts.org
Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).
Transmetalation: The alkyne is activated, often by the copper(I) co-catalyst forming a copper acetylide, which then transfers the alkynyl group to the palladium center, displacing the halide.
Reductive Elimination: The desired cross-coupled product (Ar-alkyne) is eliminated from the palladium complex, regenerating the active Pd(0) catalyst. libretexts.org
The choice of catalyst, ligands, and base is crucial for controlling reactivity and selectivity. researchgate.netrsc.org While traditional Sonogashira reactions often require copper co-catalysts, copper-free versions have been developed to avoid the formation of undesired homo-coupled diyne byproducts. researchgate.net Ligands play a critical role, with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or bidentate ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) being commonly employed to stabilize the palladium center and modulate its reactivity. researchgate.netorganic-chemistry.org
| Parameter | Common Reagents and Conditions | Reference(s) |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd₂(dba)₃ | researchgate.netrsc.orgorganic-chemistry.org |
| Co-catalyst | CuI (in traditional Sonogashira) | organic-chemistry.orgrsc.org |
| Ligand | PPh₃, P(t-Bu)₃, dppf, 2,2'-bipyridine (B1663995) | researchgate.netorganic-chemistry.org |
| Base | NEt₃, Cs₂CO₃, K₂CO₃, TBAF | rsc.orgresearchgate.netorganic-chemistry.orgnih.gov |
| Solvent | Toluene (B28343), N,N-dimethylacetamide (DMA), Triethylamine (NEt₃) | rsc.orgresearchgate.netnih.gov |
| Temperature | Room Temperature to 120 °C | organic-chemistry.orgresearchgate.netnih.gov |
This table summarizes typical components and conditions used in palladium-catalyzed Sonogashira coupling reactions.
Other Enabling Synthetic Transformations
One significant challenge is the high reactivity of the aldehyde group, which can undergo side reactions with the organometallic reagents used in cross-coupling. acs.org To circumvent this, a two-step, one-pot procedure can be employed where a Weinreb amide (e.g., N-methoxy-N-methylbenzamide) serves as a precursor to the aldehyde. acs.orgrug.nl The amide is first reduced to a stable hemiaminal intermediate, which protects the latent aldehyde functionality during the subsequent palladium-catalyzed cross-coupling reaction. acs.orgrug.nl This strategy allows for the use of highly reactive organolithium or Grignard reagents. acs.org
Alternatively, the aldehyde functionality can be introduced from other groups. The hydration of a terminal alkyne can produce an aldehyde, typically through an anti-Markovnikov addition process. ncert.nic.innih.gov Another powerful method is the conversion of an existing aldehyde into a terminal alkyne, which can then participate in a subsequent coupling reaction. The Corey-Fuchs reaction, for example, transforms an aldehyde into a dibromo-olefin, which is then treated with a strong base to yield the terminal alkyne. acs.org
The synthesis of the 1,3-diyne unit itself is a critical enabling transformation. The Glaser coupling or its variants are classic methods for the oxidative coupling of terminal alkynes to form symmetric or asymmetric diynes, which are often catalyzed by copper salts. nih.gov These diyne fragments can then be used in subsequent palladium-catalyzed reactions.
| Transformation | Description | Typical Reagents | Reference(s) |
| Latent Aldehyde Synthesis | Reduction of a Weinreb amide to a stable intermediate, followed by cross-coupling. | Weinreb amide, DIBAL-H, Pd catalyst, Organolithium reagent | acs.orgrug.nl |
| Aldehyde to Alkyne | Corey-Fuchs reaction converts an aldehyde to a terminal alkyne via a dibromo-olefin. | CBr₄, PPh₃, n-BuLi | acs.org |
| Alkyne to Aldehyde | Anti-Markovnikov hydration of a terminal alkyne. | Disiamylborane, H₂O₂, NaOH | ncert.nic.innih.gov |
| Diyne Synthesis | Glaser coupling involves the oxidative dimerization of terminal alkynes. | Cu(OAc)₂, Pyridine | nih.gov |
This table outlines key synthetic transformations that enable the preparation of precursors for the target compound.
Optimization of Reaction Conditions and Scalability Considerations
Optimizing reaction conditions is paramount for achieving high yields and purity in the synthesis of this compound. For palladium-catalyzed couplings like the Sonogashira reaction, several parameters must be fine-tuned. The choice of the palladium source (e.g., Pd(OAc)₂) and the ligand is critical. researchgate.net For instance, using a bidentate ligand like 2,2'-bipyridine in combination with a base such as cesium carbonate (Cs₂CO₃) has been shown to be highly effective, leading to near-quantitative yields in certain coupling reactions. researchgate.net The solvent also plays a significant role; while toluene is common, N,N-dimethylacetamide (DMA) has also proven effective. researchgate.netnih.gov
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |
| 1 | Pd(OAc)₂ (2.5 mol%) | 2,2'-bipyridine (10 mol%) | Cs₂CO₃ | DCM | 50 | 99 | researchgate.net |
| 2 | Pd(OAc)₂ (2.5 mol%) | 2,2'-bipyridine (10 mol%) | Cs₂CO₃ | Toluene | 50 | 95 | researchgate.net |
| 3 | Pd(OAc)₂ (2.5 mol%) | None | Cs₂CO₃ | DCM | 50 | 21 | researchgate.net |
| 4 | Pd(OAc)₂ (2.5 mol%) | 2,2'-bipyridine (10 mol%) | Cs₂CO₃ | DCM | RT | 65 | researchgate.net |
This interactive data table, based on a model Sonogashira-type reaction, illustrates the impact of optimizing reaction parameters on product yield. researchgate.net
When considering the scalability of the synthesis for industrial or large-scale laboratory production, several factors come into play. The cost and toxicity of palladium catalysts are significant concerns. youtube.com This has driven research into developing highly active catalytic systems that function at very low loadings, sometimes in the parts-per-million (ppm) range. youtube.com Another approach is the development of heterogeneous catalysts, where the palladium is supported on a solid material. youtube.com This simplifies the purification process, as the catalyst can be removed by simple filtration and potentially reused. researchgate.net
Furthermore, sustainability principles encourage the use of more environmentally benign solvents. youtube.com Significant progress has been made in performing palladium-catalyzed cross-coupling reactions, including Sonogashira couplings, in water using surfactants to create micelles that act as "nanoreactors". organic-chemistry.orgyoutube.com The ability to perform these reactions on a larger scale has been demonstrated, with gram-scale syntheses of related enyne and diyne compounds being reported with high yields, showcasing the practical utility of these optimized methods. nih.gov
Chemical Reactivity and Transformation Mechanisms
Reactivity of the Butadiyne Unit
Electrophilic Additions to the Alkynyl Bonds
The conjugated diyne system of 2-(phenylbuta-1,3-diyn-1-yl)benzaldehyde is susceptible to electrophilic addition reactions. The presence of two triple bonds in conjugation offers multiple sites for attack. In general, electrophilic addition to conjugated dienes can result in both 1,2- and 1,4-addition products. chemistrynotmystery.comchemistrysteps.com The reaction is initiated by the addition of an electrophile to one of the terminal carbons of the conjugated system, leading to the formation of a resonance-stabilized carbocation. libretexts.org
In the case of this compound, the electrophilic attack would likely occur at the terminal carbon of the buta-1,3-diynyl chain, generating a resonance-stabilized vinyl cation. The subsequent attack of a nucleophile can occur at different positions, leading to a mixture of products. The regioselectivity of this addition is influenced by both kinetic and thermodynamic factors. chemistrysteps.com The electron-withdrawing nature of the benzaldehyde (B42025) group deactivates the aromatic ring towards electrophilic substitution but can also influence the reactivity of the appended diyne system. quora.comyoutube.com
Intramolecular Cyclization Reactions
The strategic placement of an aldehyde group ortho to a butadiynyl substituent makes this compound an excellent substrate for a variety of intramolecular cyclization reactions, leading to the formation of diverse heterocyclic and polycyclic frameworks.
Gold-Catalyzed Annulations and Cycloisomerizations to Heterocycles (e.g., Isochromenes, Isoquinolines)
Gold catalysts, particularly gold(I) and gold(III) complexes, are renowned for their ability to activate alkynes towards nucleophilic attack. In the context of this compound and related systems, gold catalysis facilitates intramolecular annulations and cycloisomerizations to produce valuable heterocyclic structures like isochromenes and isoquinolines.
The general mechanism involves the coordination of the gold catalyst to one of the alkynyl moieties, which enhances its electrophilicity. The intramolecular nucleophilic attack by the aldehyde oxygen then ensues. For instance, gold-catalyzed reactions of 2-alkynyl benzaldehydes with vinyl ethers have been shown to produce isochromenes. rsc.org A plausible pathway for the cyclization of this compound would involve the 6-endo-dig cyclization onto the gold-activated internal alkyne to form a pyrylium (B1242799) intermediate, which can then undergo further transformations. rsc.orgencyclopedia.pub Research on o-(buta-1,3-diyn-1-yl-)-substituted N-aryl ureas has demonstrated that consecutive gold(I)-catalyzed cyclizations can occur, highlighting the reactivity of the diyne system. anu.edu.au
In the presence of a nitrogen source, such as nitriles, gold-catalyzed domino annulation can lead to the formation of nitrogen-containing heterocycles like isoquinolines. uni-heidelberg.de This process involves a sequential cyclization, nitrile insertion, and C-H functionalization. uni-heidelberg.de
| Catalyst | Reactant(s) | Product(s) | Reference(s) |
| Gold(I) complexes | o-(buta-1,3-diyn-1-yl-)-substituted N-aryl ureas | Pyrimido[1,6-a]indol-1(2H)-ones | anu.edu.au |
| Gold catalysts | 2-alkynyl benzaldehydes, vinyl ethers | Isochromenes, dihydronaphthalenes | rsc.org |
| Gold(I) catalyst | Diazo-tethered alkynes, nitriles | Benzophenanthridine derivatives | uni-heidelberg.de |
Silver-Catalyzed Cyclization Processes
Silver catalysts can also promote the cyclization of alkynyl-substituted aromatic aldehydes. While specific studies on this compound are not prevalent, the reactivity can be inferred from related systems. For example, silver-catalyzed cascade cyclization strategies have been developed for the synthesis of complex molecules like 4-aminotetrahydrocarbazole from appropriate starting materials. organic-chemistry.org Silver-catalyzed 1,3-dipolar cycloadditions are also known. nih.gov A proposed mechanism for the cyclization of this compound using a silver catalyst would involve the activation of the alkyne, followed by intramolecular attack of the aldehyde oxygen.
Palladium-Catalyzed Cyclization Pathways
Palladium catalysts are versatile tools in organic synthesis, often employed in cross-coupling and cyclization reactions. Palladium(0)-catalyzed cyclizations of 1,6-diynes have been reported to proceed through allene (B1206475) intermediates to form polycyclic systems. rsc.org Similarly, palladium-catalyzed double reductive cyclizations of 1,4-dialkenyl-2,3-dinitrobenzenes have been used to synthesize pyrroloindoles. nih.gov For this compound, a palladium catalyst could potentially initiate a cascade reaction involving the cyclization of the diyne system coupled with other transformations.
Copper-Catalyzed Cyclization Reactions
Copper catalysts offer a cost-effective alternative for mediating cyclization reactions. Copper(II)-catalyzed tandem cyclizations of o-alkynylphenyl isothiocyanates with phosphites have been shown to produce benzo[d] chemistrynotmystery.comrsc.orgthiazin-2-yl phosphonates. nih.gov This demonstrates the utility of copper in activating alkynes for intramolecular reactions with nearby functional groups. It is plausible that a copper catalyst could facilitate the cyclization of this compound to form oxygen-containing heterocycles.
Phosphazene-Base-Catalyzed Tandem Reactions
Strong, non-nucleophilic phosphazene bases have emerged as powerful catalysts for various organic transformations. Research has shown that phosphazene bases, such as P4-tBu, can catalyze the tandem addition-cyclization reaction between o-alkynylbenzaldehydes and various nucleophiles, including alcohols and amides. researchgate.net This process allows for efficient access to isobenzofuran (B1246724) derivatives under mild conditions. researchgate.net The reaction is initiated by the deprotonation of the nucleophile by the phosphazene base, followed by its addition to the aldehyde and subsequent intramolecular cyclization onto the alkyne. This methodology provides a metal-free approach to the synthesis of heterocyclic compounds from precursors like this compound.
| Catalyst/Base | Reactant(s) | Product(s) | Reference(s) |
| P4-tBu | o-alkynylbenzaldehyde, nucleophiles (alcohols, amides) | Isobenzofuran derivatives | researchgate.net |
| P4-tBu | o-alkynylphenyl ethers | 2,3-disubstituted benzofurans | rsc.orgnih.gov |
| P2-tBu, P4-tBu | Nitrogen-tethered alkynyl esters | Products of 5-exo-dig and 5-endo-dig cyclization | rsc.org |
Tandem and Cascade Reactions
The conjugated diyne and aldehyde functionalities in this compound make it an ideal candidate for tandem and cascade reactions, where multiple bond-forming events occur in a single operation, leading to a rapid increase in molecular complexity.
Tandem cyclization/reduction reactions of ortho-alkynylbenzaldehydes are a powerful tool for the synthesis of functionalized isochromene derivatives and other heterocyclic systems. While often catalyzed by gold complexes, the principle can be extended to other transition metals. In a typical sequence, the reaction is initiated by the cycloisomerization of the aldehyde with the adjacent alkyne, forming an oxonium ion intermediate which is then captured by a nucleophile. researchgate.net
For this compound, a similar sequence could be initiated, followed by a reduction step. The use of a suitable reducing agent, such as a Hantzsch ester or silanes, in the reaction mixture could lead to the in-situ reduction of an intermediate, for instance, a transiently formed cationic species or a subsequent unsaturated cyclic product. This one-pot procedure avoids the isolation of potentially unstable intermediates and offers an efficient route to saturated or partially saturated heterocyclic frameworks.
A one-pot reduction/cross-coupling strategy has been demonstrated for the synthesis of substituted benzaldehydes from Weinreb amides, where a stable aluminum hemiaminal intermediate is formed and subsequently used in a cross-coupling reaction. researchgate.netnih.govrug.nl This highlights the potential for sequential reactions involving aldehyde modifications.
The addition of alcohols across one of the triple bonds of the butadiynyl moiety, coupled with the cyclization involving the aldehyde, represents a potential tandem cyclization/hydroalkoxylation process. This reaction would likely be catalyzed by a transition metal, such as gold or platinum, which are known to activate alkynes towards nucleophilic attack.
The reaction would commence with the coordination of the metal catalyst to the diyne system, enhancing its electrophilicity. An external alcohol molecule could then add to one of the alkynes. The resulting enol ether or related intermediate could then undergo cyclization with the ortho-aldehyde group. Alternatively, an initial cyclization involving the aldehyde and the proximal alkyne could be followed by the trapping of a cationic intermediate with an alcohol. This would lead to the formation of alkoxy-substituted polycyclic ethers.
The reactivity of the aldehyde group in conjunction with the diyne system opens the door to a variety of other multicomponent and domino reactions. Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the starting materials.
For instance, 2-(alkynyl)benzaldehydes are known to participate in three-component reactions with amines and phosphites (a variation of the Kabachnik-Fields reaction) to yield α-aminophosphonates, which can subsequently undergo cyclization to form 1,2-dihydroisoquinolin-1-ylphosphonates. mdpi.com A similar strategy with this compound could lead to complex, phosphorus-containing heterocyclic compounds.
The following table summarizes potential multicomponent reactions involving substrates similar to this compound:
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
| Kabachnik-Fields Type | 2-Alkynylbenzaldehyde, Aniline, Dibutyl Phosphite | Catalyst-free or various catalysts | α-Aminophosphonates / 1,2-Dihydroisoquinolin-1-ylphosphonates mdpi.com |
| A³ Coupling | Aldehyde, Amine, Terminal Alkyne | Copper or Silver salts | Propargylamines |
| Domino Cyclization/Nucleophilic Addition | ortho-Alkynylbenzaldehyde, Nucleophile (e.g., Hantzsch ester, Methanol) | Gold catalyst | Functionalized 1H-Isochromenes researchgate.net |
These examples underscore the vast potential of this compound as a building block in the synthesis of diverse and complex molecular scaffolds through multicomponent and domino strategies.
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Mass Spectrometry for Molecular Formula Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. Unlike low-resolution mass spectrometry, which provides the nominal mass (an integer), HRMS can measure the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). researchgate.netnih.govnih.gov This precision allows for the differentiation between molecules that have the same nominal mass but different elemental compositions.
For 2-(Phenylbuta-1,3-diyn-1-yl)benzaldehyde (C₁₇H₁₀O), HRMS would be used to experimentally verify its elemental composition. By ionizing the molecule (e.g., via Electrospray Ionization - ESI) and measuring the exact mass of the resulting molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), a single, unique molecular formula can be confirmed from a list of possibilities.
Table 1: Predicted HRMS Data for this compound
| Ion Species | Calculated Exact Mass (m/z) |
| [C₁₇H₁₀O]⁺ | 230.0732 |
| [C₁₇H₁₁O]⁺ ([M+H]⁺) | 231.0804 |
| [C₁₇H₁₀ONa]⁺ ([M+Na]⁺) | 253.0624 |
The fragmentation pattern observed in the mass spectrum would also provide structural information. For instance, cleavage of the bond between the benzaldehyde (B42025) ring and the butadiyne chain, or the loss of the formyl group (-CHO), would result in characteristic fragment ions, further corroborating the proposed structure. nist.gov
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information on the number and type of protons and carbons, multi-dimensional (2D) NMR experiments are essential for assembling the molecular framework.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions, typically through two or three bonds. For this compound, COSY would be used to identify which protons on the two aromatic rings are adjacent to each other. For example, it would show correlations between the protons of the benzaldehyde ring and, separately, the protons of the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). It is invaluable for assigning carbon signals based on their attached, and usually more easily assigned, protons. Every CH group in the molecule would produce a cross-peak in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to four bonds (²J_CH, ³J_CH, and sometimes ⁴J_CH). This is crucial for connecting molecular fragments that are not directly bonded via protons. For the target molecule, HMBC would be key to establishing the connection between the benzaldehyde ring, the butadiyne unit, and the terminal phenyl ring. For example, correlations would be expected from the aldehyde proton to the carbons of the benzaldehyde ring and from the aromatic protons to the sp-hybridized carbons of the diyne chain.
Table 2: Hypothetical ¹H and ¹³C NMR Data and Key HMBC Correlations for this compound Note: Chemical shifts (δ) are hypothetical and based on typical values for similar structural motifs. Numbering is illustrative.

| Position | ¹H δ (ppm), Multiplicity | ¹³C δ (ppm) | Key HMBC Correlations (from ¹H at this position to ¹³C) |
| CHO | ~10.1, s | ~192.0 | C-1, C-2, C-6 |
| H-3 | ~7.9, d | ~134.0 | C-1, C-2, C-4, C-5 |
| H-4 | ~7.6, t | ~129.0 | C-2, C-3, C-5, C-6 |
| H-5 | ~7.7, t | ~135.0 | C-1, C-3, C-4, C-6 |
| H-6 | ~8.0, d | ~130.0 | C-1, C-2, C-4, C-5, CHO |
| C-7 (C≡C) | - | ~80.0 | H-6 |
| C-8 (C≡C) | - | ~75.0 | H-6, H-2', H-6' |
| C-9 (C≡C) | - | ~78.0 | H-2', H-6' |
| C-10 (C≡C) | - | ~82.0 | H-2', H-6' |
| H-2', H-6' | ~7.5, m | ~132.0 | C-4', C-9, C-10 |
| H-3', H-5' | ~7.4, m | ~129.0 | C-1', C-4' |
| H-4' | ~7.4, m | ~130.0 | C-2', C-6' |
While solution-state NMR is more common, solid-state NMR (ssNMR) provides valuable information about the molecule's structure and conformation in the solid phase. This is particularly useful for compounds that are insoluble or for studying polymorphism (the existence of multiple crystalline forms). For this compound, ssNMR could reveal differences in molecular conformation and intermolecular packing between different crystalline forms, which would not be observable in solution where molecules are tumbling rapidly.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, making these methods excellent for functional group identification.
For this compound, the key vibrational modes would provide a unique "fingerprint."
Aldehyde Group: A strong, sharp C=O stretching band would be expected in the IR spectrum around 1700-1680 cm⁻¹. The C-H stretch of the aldehyde proton would appear as a pair of weaker bands around 2850-2820 cm⁻¹ and 2750-2720 cm⁻¹.
Alkyne Groups: The C≡C stretching vibrations would be characteristic. In a conjugated diyne system, two bands are expected. The symmetric stretch would be strong in the Raman spectrum but weak in the IR, while the asymmetric stretch would be strong in the IR but weak in the Raman. These would typically appear in the 2260-2100 cm⁻¹ region.
Aromatic Rings: C-H stretching vibrations for the sp² carbons of the rings would appear above 3000 cm⁻¹. C=C ring stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending bands below 900 cm⁻¹ would give clues about the substitution pattern of the rings.
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |
| Aldehyde C-H | Stretch | 2850-2720 (two bands) | Weak |
| Alkyne C≡C | Stretch | 2260-2100 | Weak-Medium |
| Aldehyde C=O | Stretch | 1700-1680 | Strong |
| Aromatic C=C | Ring Stretch | 1600-1450 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals (electronic transitions). The technique is particularly sensitive to conjugated systems. masterorganicchemistry.com
The structure of this compound features an extensive conjugated π-system, encompassing the phenyl ring, the butadiyne chain, the second aromatic ring, and the carbonyl group. This high degree of conjugation is expected to lower the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org Consequently, the molecule should absorb light at relatively long wavelengths (a bathochromic or red shift). The spectrum would likely show multiple absorption bands corresponding to π → π* transitions characteristic of the extended chromophore. The weaker n → π* transition of the carbonyl group would also be present, likely appearing at a longer wavelength than the main π → π* bands. masterorganicchemistry.com
X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide definitive information on:
Connectivity and Constitution: Confirming the atomic connections.
Bond Lengths and Angles: Providing precise measurements of all bond lengths and angles, which can give insight into bond orders and steric strain. For example, it would reveal the geometry of the linear butadiyne unit and any planar distortions.
Conformation: Determining the relative orientation of the two aromatic rings and the aldehyde group.
Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice and identifying non-covalent interactions like π-π stacking or C-H···O hydrogen bonds, which govern the solid-state properties of the material.
This technique provides an unambiguous structural proof that complements the data obtained from spectroscopic methods.
An article on the advanced spectroscopic and structural characterization of this compound cannot be generated at this time. Extensive searches for scientific literature and crystallographic databases did not yield any specific data on the single-crystal X-ray diffraction or powder X-ray diffraction analysis for this particular compound.
The requested information, including crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates, as well as powder diffraction patterns, is not available in the public domain based on the conducted search. Therefore, the detailed research findings and data tables for the specified methodologies could not be compiled.
Further research would be required to synthesize and analyze this compound using the outlined diffraction techniques to produce the data necessary for the requested article.
Synthesis and Reactivity of Derivatives and Analogs
Substitution on the Phenyl Ring of the Butadiyne Moiety
The synthesis of analogs with substituents on the terminal phenyl ring of the butadiyne moiety is typically achieved through cross-coupling reactions. The Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-haloalkyne, is a primary method for creating unsymmetrical diynes. For instance, a substituted 1-bromo-2-phenylethyne can be coupled with 2-ethynylbenzaldehyde (B1209956) in the presence of a copper(I) salt and an amine base to yield the desired substituted diarylbutadiyne.
The nature of the substituent (R) on the phenyl ring significantly influences the electronic properties of the entire molecule. Electron-donating groups (EDGs) like methoxy (-OCH₃) or amino (-NR₂) increase the electron density of the π-system, which can affect the molecule's absorption and emission spectra. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) decrease the electron density. These modifications are pivotal in structure-property relationship studies, particularly for developing materials with specific optical or electronic characteristics.
Research on symmetrically substituted diarylbuta-1,3-diynes has shown that such modifications directly impact their photophysical properties. While direct studies on 2-(phenylbuta-1,3-diyn-1-yl)benzaldehyde derivatives are limited, it is well-established that substituents on the aryl rings of diarylpolyynes modulate the HOMO-LUMO gap, thereby altering their spectroscopic and electronic behavior.
Table 1: Representative Substituents on the Phenyl Ring and Their Expected Electronic Effect
| Substituent (R) | Chemical Formula | Electronic Effect |
|---|---|---|
| Methoxy | -OCH₃ | Electron-Donating (EDG) |
| Methyl | -CH₃ | Weak Electron-Donating |
| Chloro | -Cl | Weak Electron-Withdrawing |
| Cyano | -CN | Strong Electron-Withdrawing |
Substitution on the Benzaldehyde (B42025) Ring
Modifications to the benzaldehyde ring can be accomplished by starting with appropriately substituted benzaldehyde precursors. For example, a Sonogashira cross-coupling reaction between a substituted 2-iodobenzaldehyde (B48337) and phenylbuta-1,3-diyne, catalyzed by palladium and copper complexes, would yield the target molecule with functionality on the benzaldehyde ring. A variety of substituted benzaldehydes are commercially available or can be synthesized through established methods. acs.orgrug.nl
Modifications of the Aldehyde Functionality (e.g., imines, acetals)
The aldehyde group is a versatile functional handle for a wide range of chemical transformations. Its reactivity is a cornerstone of the chemistry of this compound and its analogs.
Imines (Schiff Bases): The reaction of the aldehyde with primary amines, often under acid catalysis, readily forms imines (C=N). This reversible reaction is fundamental in organic synthesis. The resulting imine can then participate in further reactions or be used as a ligand. The formation of imines from 2-alkynylbenzaldehydes is a key step in multicomponent reactions, such as the Kabachnik–Fields reaction to synthesize α-aminophosphonates. nih.gov
Acetals: In the presence of an alcohol and an acid catalyst, the aldehyde can be converted into an acetal. This transformation is commonly used as a protecting group strategy for the aldehyde, rendering it inert to nucleophiles and certain reducing agents while other parts of the molecule are modified.
Cyclization Reactions: The proximity of the aldehyde and the alkyne moiety in ortho-alkynylbenzaldehydes facilitates a variety of intramolecular cyclization reactions. These reactions are powerful tools for constructing complex heterocyclic scaffolds. For instance, N-heterocyclic carbene (NHC)-catalyzed oxidative cyclization of o-alkynylbenzaldehydes can yield phthalides and isocoumarins. acs.orgacs.org While the butadiyne linker adds complexity, similar intramolecular reactivity can be anticipated, potentially leading to novel polycyclic aromatic systems after subsequent aromatization steps.
Table 2: Common Reactions of the Aldehyde Group in ortho-Alkynylbenzaldehydes
| Reagent(s) | Product Functional Group | Reaction Type |
|---|---|---|
| Primary Amine (R-NH₂), Acid Catalyst | Imine | Condensation |
| Alcohol (R-OH), Acid Catalyst | Acetal | Protection |
| Dialkyl Phosphite, Amine | α-Aminophosphonate | Kabachnik–Fields Reaction nih.gov |
Alterations to the Diacetylene Linker
Modifying the conjugated linker between the two aromatic rings offers another avenue for tuning the molecule's properties. While direct modification of the butadiyne linker in the parent compound is challenging, analogs with different linkers can be synthesized.
Shorter or Longer Polyynes: Analogs with a single acetylene (B1199291) linker (diarylacetylenes) or longer polyyne chains (diarylhexatriynes, etc.) can be synthesized using similar cross-coupling methodologies. These changes have a profound effect on the molecule's rigidity, length, and electronic conjugation. Studies on symmetrically substituted diarylacetylenes and diarylbuta-1,3-diynes have demonstrated a clear relationship between the length of the polyyne chain and the photophysical properties of the molecule.
Heteroatom Incorporation: Replacing one of the carbon atoms in the linker with a heteroatom, such as silicon or phosphorus, is a more advanced modification that would significantly alter the electronic and geometric properties of the molecule.
Cycloaddition Reactions: The 1,3-diyne moiety itself is a versatile reactant in cycloaddition reactions. It can react with various dienophiles or other unsaturated systems to construct new carbocyclic and heterocyclic rings, providing a pathway to complex molecular architectures. nih.gov
Structure-Reactivity and Structure-Property Relationship Studies
The systematic synthesis of derivatives and analogs is fundamental to establishing clear structure-reactivity and structure-property relationships. By correlating the structural changes with observed chemical and physical properties, a predictive understanding of this class of molecules can be developed.
Structure-Reactivity: The electronic nature of substituents on either phenyl ring directly impacts the reactivity of the functional groups. As mentioned, EWGs on the benzaldehyde ring enhance the electrophilicity of the aldehyde carbon, making it more reactive toward nucleophiles. khanacademy.org The substituents also influence the propensity for intramolecular cyclization reactions; for example, aryl-substituted alkynes in o-alkynylbenzaldehydes have been shown to be well-tolerated in NHC-catalyzed cyclizations. acs.org
Structure-Property: The photophysical properties of diarylpolyynes are highly dependent on their structure. Key relationships include:
Conjugation Length: Increasing the length of the polyyne chain generally leads to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra, a consequence of a smaller HOMO-LUMO gap.
Molecular Geometry: The planarity of the system is crucial for effective π-conjugation. Steric hindrance from bulky substituents can force the aromatic rings out of plane, disrupting conjugation and leading to a blue-shift in the spectra.
These relationships are essential for the rational design of new molecules based on the this compound scaffold for applications in materials science, such as organic electronics and nonlinear optics.
Potential Advanced Applications in Materials Science and Catalysis Excluding Biological/clinical
Applications as Monomers or Building Blocks in Polymer Chemistry
The presence of both a polymerizable diacetylene unit and a functional benzaldehyde (B42025) group suggests potential dual utility in polymer synthesis.
Polymerization of the Diacetylene Unit (e.g., Polydiacetylenes)
Diacetylene compounds are known to undergo topochemical polymerization in the solid state to form polydiacetylenes (PDAs). This reaction involves a 1,4-addition across the diacetylene rod, creating a highly conjugated polymer backbone of alternating double and triple bonds. mdpi.com The resulting polydiacetylenes often exhibit interesting chromic properties, changing color in response to external stimuli such as temperature, mechanical stress, or chemical exposure. While this is a known phenomenon for many diacetylene-containing molecules, no specific studies on the polymerization of 2-(Phenylbuta-1,3-diyn-1-yl)benzaldehyde have been found.
Incorporation into Conjugated Polymers and Oligomers
The aldehyde functional group on the benzaldehyde ring could, in principle, be used to incorporate the entire molecule into other polymer chains through various condensation reactions. This would introduce the rigid, linear phenylbutadiynyl unit into the polymer structure, potentially influencing the material's optical and electronic properties. However, published research demonstrating this specific application for this compound is not available.
Integration into Covalent Organic Frameworks (COFs) and Porous Materials
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures. The aldehyde functionality of this compound makes it a potential candidate for the synthesis of COFs, typically through reactions with multi-amine linkers to form imine-linked frameworks. The extended π-conjugation of the phenylbutadiynyl group could impart electronic conductivity and interesting optical properties to the resulting porous material. There are no specific reports of its use in the synthesis of COFs in the reviewed literature.
Role in Organic Electronic Materials
Molecules with extended π-systems, like the one present in this compound, are of fundamental interest for applications in organic electronics.
Optoelectronic Properties (e.g., non-linear optics, aggregation-induced emission)
The conjugated system of alternating single, double, and triple bonds in this compound suggests the potential for significant non-linear optical (NLO) properties. mdpi.comnih.gov Organic molecules with large hyperpolarizabilities are sought after for applications in optical switching and frequency conversion. nih.govresearchgate.netnih.gov
Furthermore, the structure has features that could potentially lead to aggregation-induced emission (AIE). AIE is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. nih.gov This effect is often attributed to the restriction of intramolecular motions in the aggregated state. nih.gov While many molecules exhibiting AIE have been developed, there is no specific research confirming this property for this compound.
Charge Transport Characteristics
The extended π-conjugation in this molecule would be expected to facilitate intramolecular charge transport. The stacking of such molecules in a solid-state material could also, in principle, allow for intermolecular charge hopping, a key characteristic for semiconductor applications. Theoretical calculations on similar conjugated systems have been used to estimate charge transport properties, but no such data has been found for the specific compound . nih.gov
Precursors for Advanced Catalytic Systems
The inherent functionalities within this compound make it a versatile precursor for the synthesis of sophisticated catalytic systems. The aldehyde can be transformed into various coordinating groups, while the diyne and phenyl moieties offer avenues for constructing complex, high-performance catalysts.
The structure of this compound is an excellent scaffold for designing specialized ligands for transition metal catalysis. The aldehyde group can be readily converted into a range of chelating moieties, such as imines, oximes, or through further reduction, to phosphine (B1218219) or amine groups. These modifications allow for the coordination of various transition metals, creating catalysts with tailored electronic and steric properties.
The extended π-conjugation provided by the phenylbutadiynyl framework is crucial. It allows for efficient electronic communication between the metal center and the ligand periphery. This can influence the catalytic activity by stabilizing reactive intermediates or by facilitating electron transfer processes in redox-based catalytic cycles. For instance, by analogy with other cross-conjugated enediyne systems, the electronic properties of the ligand can be finely tuned, which is reflected in their spectroscopic and electrochemical behavior. nih.gov
The rigid and linear nature of the diyne bridge can be used to control the geometry and bite angle of bidentate or pincer-type ligands derived from this scaffold. This geometric constraint is critical in stereoselective catalysis, where the precise arrangement of substrates around the metal center dictates the enantiomeric or diastereomeric outcome of a reaction.
Table 1: Potential Ligand Modifications and Catalytic Applications
| Functional Group Transformation of Aldehyde | Resulting Ligand Type | Potential Metal Centers | Targeted Catalytic Reactions |
|---|---|---|---|
| Condensation with a primary amine | Imine (Schiff base) | Pd, Ru, Cu | Cross-coupling reactions, asymmetric synthesis |
| Reaction with hydroxylamine | Oxime | Ni, Co | Olefin polymerization, hydrogenation |
| Reductive amination | Secondary or tertiary amine | Rh, Ir | Asymmetric hydrogenation, transfer hydrogenation |
The structure of this compound is also well-suited for integration into heterogeneous catalytic systems. The diyne functionality can undergo polymerization or be used to anchor the molecule onto solid supports, such as silica, alumina, or polymers. This immobilization prevents the leaching of the catalyst into the reaction medium, facilitating its recovery and reuse, which is a key principle of green chemistry.
One approach involves the surface modification of an oxide support with the benzaldehyde derivative, followed by its conversion into a catalytically active site. For example, the aldehyde could be used to graft the molecule onto an amino-functionalized support, with subsequent metalation to create a single-site heterogeneous catalyst. The defined structure of the precursor would allow for the formation of well-defined active sites, potentially leading to higher selectivity compared to traditional impregnation methods.
Furthermore, the diyne units can be exploited for the creation of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). cas.cn The aldehyde groups can serve as reactive sites for post-synthetic modification within the framework, or they can be used as the nodes for the framework's construction. Such materials would possess high surface areas and tunable porosity, making them excellent candidates for size- and shape-selective catalysis. For instance, a vanadium-centered MOF has been shown to act as a heterogeneous catalyst for the aerobic oxidation of benzyl (B1604629) alcohol, with selectivity towards either benzaldehyde or benzoic acid being tunable by temperature. rsc.org
Supramolecular Assembly and Self-Assembled Systems
The rigid, rod-like structure and the presence of π-systems in this compound make it an excellent building block for supramolecular chemistry. The interactions between the aromatic rings (π-π stacking) and the dipoles of the diyne and aldehyde groups can drive the spontaneous self-assembly of these molecules into ordered nanostructures, such as wires, ribbons, or vesicles.
The aldehyde group provides a specific site for directional interactions, such as hydrogen bonding, when a suitable partner molecule is introduced. This allows for the programmed assembly of complex architectures. For example, co-assembly with molecules containing complementary hydrogen bond donors could lead to the formation of liquid crystalline phases or organogels with interesting photophysical or electronic properties.
The self-assembly of similar alkynyl-containing molecules, such as alkynylgold(I) complexes, has been shown to be highly dependent on factors like solvent polarity and temperature, allowing for dynamic control over the resulting supramolecular structures. nih.gov It is conceivable that derivatives of this compound could be designed to respond to external stimuli, leading to "smart" materials whose properties can be switched.
Chemical Sensing Applications (Non-biological)
The conjugated enediyne-like core of this compound suggests its potential use in chemical sensing applications. The electronic structure of conjugated systems is often sensitive to the local environment. Binding of an analyte to the molecule, for instance at the aldehyde group or through interaction with the π-system, can perturb the electronic energy levels, leading to a detectable change in its optical properties, such as fluorescence or absorbance.
The aldehyde group can act as a specific recognition site for certain analytes. For example, it could react with hydrazines or amines, leading to a significant change in the conjugation of the system and a corresponding colorimetric or fluorometric response. This principle is utilized in various chemical sensors.
Furthermore, the diyne moiety itself is a reactive functional group. It can undergo cyclization reactions, such as the Bergman cyclization, under certain conditions (e.g., upon heating or photochemical activation). chemrxiv.org The product of this cyclization would have a drastically different electronic structure. If the activation of this process could be triggered by the presence of a specific analyte, it would form the basis of a highly sensitive "turn-on" sensor. The fluorescence-based DNA cleavage assay used for the discovery of enediyne metabolites is an example of harnessing the reactivity of the enediyne core for detection. chemrxiv.orgchemrxiv.org
Table 2: Potential Chemical Sensing Mechanisms
| Sensing Target | Proposed Interaction Mechanism | Observable Signal |
|---|---|---|
| Amines/Hydrazines | Formation of imine/hydrazone at the aldehyde group | Color change (colorimetric) or change in fluorescence intensity (fluorometric) |
| Metal Cations | Coordination to the diyne and/or aldehyde oxygen | Shift in absorption or emission spectra |
| Anions (e.g., Cyanide) | Nucleophilic addition to the aldehyde or alkyne | "Turn-on" or "turn-off" fluorescence |
Future Research Directions and Perspectives
Exploration of Novel Catalytic Systems for Transformations
The transformation of the aldehyde and diyne functionalities in 2-(phenylbuta-1,3-diyn-1-yl)benzaldehyde is a promising area for the application and development of new catalytic systems. Future research will likely focus on catalysts that can selectively act on one or both of these reactive sites to generate a diverse range of molecular structures.
One avenue of exploration is the use of transition metal catalysts. For instance, copper-catalyzed reactions have shown utility in the cyclization of diynes, which could be applied to this system to generate complex polycyclic aromatic compounds. nih.gov The development of novel catalyst systems, potentially involving other transition metals like palladium, gold, or rhodium, could enable unprecedented transformations. These might include selective hydrogenations of the diyne, cycloaddition reactions, or coupling reactions involving the aldehyde.
Furthermore, the development of bifunctional catalysts that can activate both the aldehyde and the diyne moieties simultaneously or sequentially could lead to highly efficient and stereoselective cascade reactions. This approach could provide rapid access to complex molecular scaffolds from a relatively simple starting material.
A summary of potential catalytic transformations is presented in the table below.
| Catalytic System | Potential Transformation | Product Class |
| Copper(I)/Chiral Ligand | Asymmetric Diyne Cyclization | Axially Chiral Naphthylpyrroles |
| Palladium/Phosphine (B1218219) Ligand | Telomerization of the Diyne | Functionalized Polymers |
| Rhodium/Diamine Complex | Asymmetric Transfer Hydrogenation | Chiral Alcohols |
| Gold Nanoparticles | Selective Oxidation of Aldehyde | Carboxylic Acids |
Development of Asymmetric Synthetic Routes
The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. The aldehyde group in this compound provides a handle for various asymmetric transformations to produce enantioenriched products.
Future work should focus on the development of catalytic asymmetric additions to the aldehyde. This could involve the use of chiral organocatalysts, such as proline derivatives, or chiral metal complexes. researchgate.net For example, the asymmetric addition of nucleophiles like organozinc reagents or the enantioselective α-amination of the aldehyde could yield valuable chiral building blocks. researchgate.netmdpi.com
Moreover, the development of asymmetric reactions that involve both the aldehyde and the diyne is a particularly exciting prospect. A copper-catalyzed asymmetric formal C-C bond insertion into aldehydes via diyne cyclization has been reported for related systems, suggesting a viable strategy for producing axially chiral compounds from this compound. nih.gov This could lead to the synthesis of novel atropisomeric compounds with potential applications in asymmetric catalysis and chiroptical materials.
Investigation of Solid-State Reactivity
The presence of the butadiyne unit in this compound makes it a candidate for solid-state polymerization. Diacetylene compounds are known to undergo topochemical polymerization in the crystalline state upon exposure to heat or UV irradiation, leading to highly conjugated and colored polydiacetylene materials. researchgate.net
Future research should investigate the crystal packing of this compound and its derivatives to determine their suitability for solid-state polymerization. researchgate.net The influence of the substituent on the phenyl ring and modifications of the benzaldehyde (B42025) group on the crystal packing and subsequent reactivity will be a key area of study. The goal would be to control the alignment of the diyne moieties in the crystal lattice to facilitate polymerization. The resulting polymers could have interesting optical and electronic properties.
The process of solid-state polymerization (SSP) is a condensation polymerization reaction of solid chips, which aims to increase the molecular weight and intrinsic viscosity. polyestermfg.comyoutube.com This process can be used to produce various bottle-grade polyester (B1180765) and industrial filament-grade chips. polyestermfg.com While traditionally applied to polyesters, the principles of SSP could be adapted to investigate the solid-state reactivity of crystalline diynes. google.com
Advanced Materials Integration and Performance Evaluation
The unique electronic and structural features of this compound make it an attractive building block for advanced materials. The conjugated diyne system can impart desirable optical and electronic properties, while the aldehyde group offers a site for covalent integration into larger macromolecular structures.
Future research could focus on the incorporation of this molecule into polymer backbones. nih.gov The aldehyde functionality can be used to form polymers through reactions like condensation with amines or active methylene (B1212753) compounds. The resulting polymers, containing the rigid and linear phenylbutadiynyl moiety, could exhibit liquid crystalline behavior or have applications in organic electronics.
Furthermore, the diyne unit itself can be polymerized, as discussed in the previous section, to create novel conjugated polymers. The properties of these materials, such as their conductivity, photoluminescence, and non-linear optical response, would need to be thoroughly evaluated. The integration of such polymers into devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors would be a long-term goal.
Deepening Theoretical Understanding of Complex Reaction Pathways
To guide and accelerate the experimental work outlined above, a deep theoretical understanding of the reactivity and properties of this compound is essential. Computational chemistry methods, such as density functional theory (DFT), can be employed to investigate various aspects of this molecule.
Future theoretical studies should focus on elucidating the mechanisms of potential catalytic transformations. researchgate.net For example, DFT calculations can be used to map out the reaction energy profiles for different catalytic cycles, identify key intermediates and transition states, and explain the origins of selectivity. This would be particularly valuable for designing new catalysts and predicting the outcomes of unknown reactions.
Theoretical investigations into the electronic structure and optical properties of the molecule and its potential polymers are also crucial. researchgate.net Calculations can predict absorption and emission spectra, ionization potentials, and electron affinities, which are vital for designing materials for electronic and photonic applications. Understanding the conformational energy profile of related phenyl-1,3-butadienes can also provide insights into the structure and properties of materials derived from this compound. mdpi.com
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 2-(Phenylbuta-1,3-diyn-1-yl)benzaldehyde, and how can reaction efficiency be optimized?
- Methodology : The synthesis typically involves Sonogashira coupling or alkyne cross-coupling reactions to introduce the phenylbutadiynyl group. For example, a general procedure for analogous compounds (e.g., 1-chloro-2-(phenylbuta-1,3-diyn-1-yl)benzene) involves coupling aryl halides with terminal alkynes under palladium catalysis. Key steps include:
- Reagents : Pd(PPh₃)₄ or CuI as catalysts, aryl halides, and phenylbutadiyne.
- Conditions : Solvents like DMF or THF, heating at 80–100°C for 12–24 hours under inert atmosphere.
- Optimization : Yield improvements (up to 93%) are achieved by adjusting stoichiometry (1:1.2 aryl halide:alkyne) and using excess K₂CO₃ as a base .
- Monitoring : Reaction progress is tracked via TLC (Rf = 0.5 in hexane/ethyl acetate 4:1).
Q. How is the compound purified, and what analytical techniques confirm its identity?
- Purification : Crude mixtures are extracted with ethyl acetate (3 × 60 mL), washed with NH₄Cl solution, dried over MgSO₄, and concentrated. Final purification uses column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Characterization :
- 1H NMR : Aromatic protons appear at δ 7.60–7.53 ppm (multiplet), with aldehyde protons at δ 10.01 ppm (singlet) .
- IR : Strong absorption at ~2200 cm⁻¹ (C≡C stretch) and ~1700 cm⁻¹ (C=O stretch) .
Q. What solvents and conditions are optimal for its stability and reactivity?
- Stability : Store at –20°C under argon to prevent aldehyde oxidation and diyne polymerization.
- Reactivity : Polar aprotic solvents (DMF, DMSO) enhance electrophilic aldehyde reactivity. Avoid protic solvents to minimize side reactions (e.g., hydrate formation) .
Advanced Research Questions
Q. How do steric and electronic effects of the phenylbutadiynyl group influence reaction pathways?
- Electronic Effects : The electron-withdrawing nature of the diyne group increases the electrophilicity of the aldehyde, facilitating nucleophilic additions (e.g., Grignard reactions). Conjugation across the diyne stabilizes transition states in cycloadditions .
- Steric Effects : The rigid diyne structure may hinder access to the aldehyde in bulky nucleophiles, requiring optimized reaction geometries .
Q. What are the challenges in resolving contradictory spectroscopic data for this compound?
- NMR Complexity : Overlapping aromatic signals (δ 7.30–7.60 ppm) due to diyne conjugation require high-field NMR (≥400 MHz) and 2D techniques (COSY, HSQC) for resolution .
- IR Interpretation : Differentiate C≡C stretches from solvent artifacts by comparing experimental spectra with computed DFT data .
Q. How can computational chemistry predict reactivity or electronic properties?
- DFT Calculations : Use Gaussian 09 at the B3LYP/6-311+G(d,p) level to model:
- HOMO/LUMO energies (predicting sites for electrophilic/nucleophilic attacks).
- Bond order analysis of the diyne system to assess conjugation .
- Example : The aldehyde’s LUMO is localized on the carbonyl carbon, confirming its susceptibility to nucleophilic addition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
